molecular formula C9H10FN3OS B4614734 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide

2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide

Cat. No. B4614734
M. Wt: 227.26 g/mol
InChI Key: IPUDEPQZNKOCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide often involves condensation reactions and the use of specific reagents to introduce the acetyl, fluorophenyl, hydrazine, and carbothioamide functional groups. The precise synthesis method can vary depending on the desired structural specifics and purity requirements.

Molecular Structure Analysis

Molecular structure analysis, such as single crystal X-ray diffraction and Hirshfeld surface analysis, provides insights into the compound's crystalline structure and intermolecular interactions. These studies reveal the compound's spatial configuration and the stabilization mechanisms through hydrogen bonding interactions and molecular orbital analysis (Sivajeyanthi et al., 2017).

Scientific Research Applications

  • Naked-eye and Near-infrared Fluorescence Probe Development :

    • A study by Zhang et al. (2015) highlighted the development of a near-infrared (NIR) fluorescence probe with a turn-on fluorescent probe based on NIR dyes containing an acetyl group. This probe is significant for the selective, rapid, and sensitive detection of hydrazine, which is crucial in both biological and environmental sciences. The probe shows excellent sensing properties, low cytotoxicity, and has been applied in live mouse and tissue imaging, including the liver, lung, kidney, heart, and spleen (Zhang et al., 2015).
  • ICT-based Fluorescent Probe for Measuring Hydrazine :

    • Zhu et al. (2019) developed a ratiometric fluorescent probe for the detection of hydrazine, utilizing dicyanoisophorone as the fluorescent group. This probe, termed DDPB, senses hydrazine via an intramolecular charge transfer pathway. It exhibits low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit. DDPB has been used for quantitative determination in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
  • Novel Fluorescent Probe for Sensitive Detection and Imaging :

    • Research by Chen et al. (2017) introduced a turn-on fluorescent probe for hydrazine detection in aqueous solution and living cells. The probe, Naphsulf-O, exhibits a large Stokes shift, excellent selectivity, and high sensitivity, with a detection limit of 0.716 ppb (22nM). It is important for both environmental and biological system studies (Chen et al., 2017).
  • Cytotoxicity Studies Against Human Tumor Cells :

    • A study by Soares et al. (2012) investigated N(4)-Phenyl 2-acetylpyridine thiosemicarbazone derivatives for their cytotoxicity against human malignant breast and glioma cells. These compounds were found to be highly cytotoxic and induced programmed cell death, showcasing their potential in cancer research (Soares et al., 2012).
  • Probing Hydrazine with Near-Infrared Fluorescent Chemodosimeter :

    • Ma et al. (2017) reported a two-photon fluorescent probing method using a NIR fluorescent chemodosimeter for hydrazine detection in solution and living cells. This method is important due to the hazardous nature of hydrazine and its extensive industrial use (Ma et al., 2017).

properties

IUPAC Name

1-acetamido-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3OS/c1-6(14)12-13-9(15)11-8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUDEPQZNKOCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Reactant of Route 4
2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Reactant of Route 5
2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide
Reactant of Route 6
2-acetyl-N-(2-fluorophenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.